
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a nitro-substituted phenyl group attached to a propan-2-one backbone
準備方法
The synthesis of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 4-nitrobenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction with a suitable reagent, such as acetone, in the presence of a base catalyst to form an intermediate compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
科学的研究の応用
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research purposes.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one depends on its specific application. In biochemical assays, the compound may interact with target enzymes or proteins, leading to inhibition or activation of their functions. The molecular targets and pathways involved can vary based on the specific biological system being studied.
類似化合物との比較
1-Chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-methylphenyl)-3-(4-aminophenyl)propan-2-one: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
1-Bromo-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one: The substitution of chlorine with bromine can affect the compound’s chemical properties and reactivity.
1-Chloro-1-(4-methylphenyl)-3-(4-methoxyphenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
90176-78-6 |
|---|---|
分子式 |
C16H14ClNO3 |
分子量 |
303.74 g/mol |
IUPAC名 |
1-chloro-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-6-13(7-3-11)16(17)15(19)10-12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
InChIキー |
JWBJLICFLFNIHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


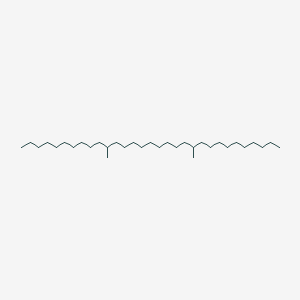
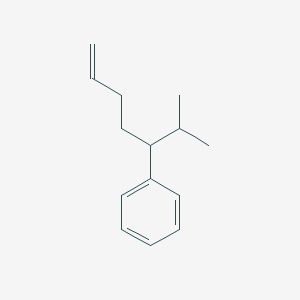
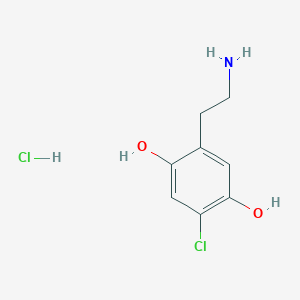
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
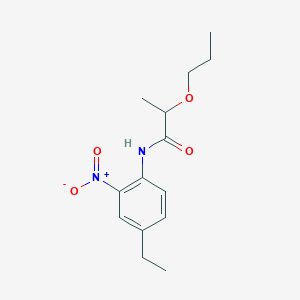
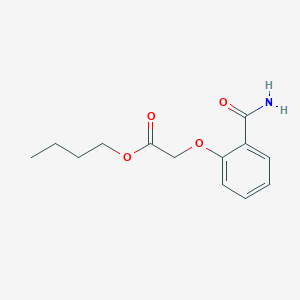
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
